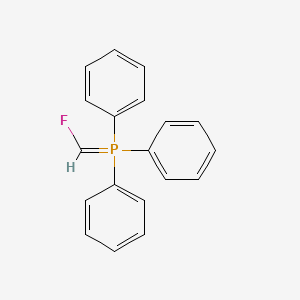
(Fluoromethylene)triphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Fluoromethylene)triphenylphosphorane is an organophosphorus compound with the chemical formula C19H15FP It is a member of the phosphorane family, characterized by a phosphorus atom bonded to three phenyl groups and a fluoromethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a fluoromethylene precursor. One common method is the fluorination of (methylene)triphenylphosphorane using perchloryl fluoride, followed by treatment with sodium iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of reagents and the efficiency of the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions: (Fluoromethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under mild conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Applications De Recherche Scientifique
(Fluoromethylene)triphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Fluoromethylene)triphenylphosphorane involves the interaction of the phosphorus atom with various substrates. The fluoromethylene group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
Methylenetriphenylphosphorane: An organophosphorus compound with a methylene group instead of a fluoromethylene group.
Triphenylphosphine: A related compound without the methylene or fluoromethylene group, commonly used as a ligand in coordination chemistry.
Uniqueness: (Fluoromethylene)triphenylphosphorane is unique due to the presence of the fluoromethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
28096-33-5 |
|---|---|
Formule moléculaire |
C19H16FP |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
fluoromethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16FP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
XQPCUFCYTYPFDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
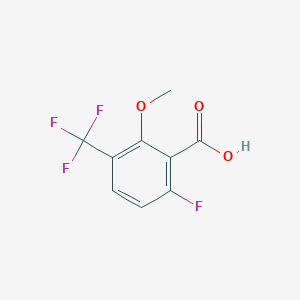
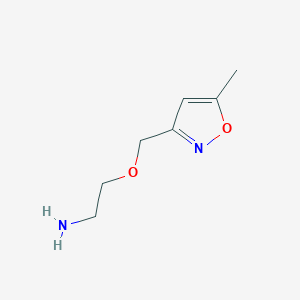
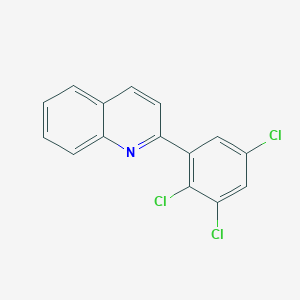
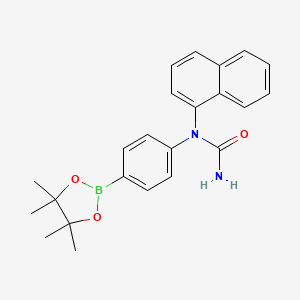
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
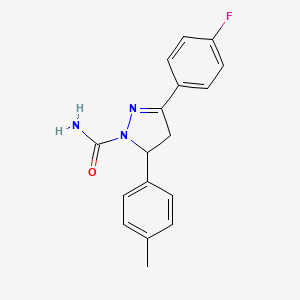
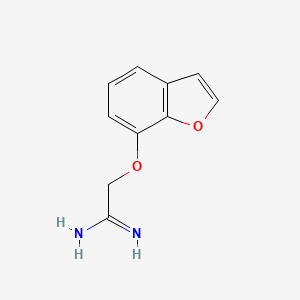
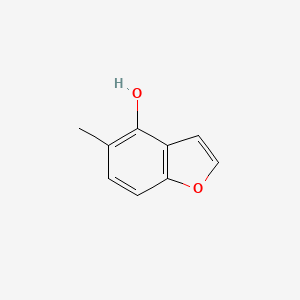
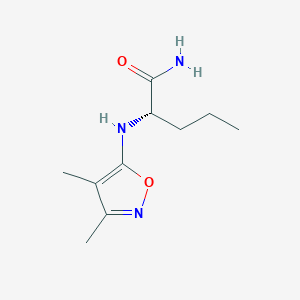
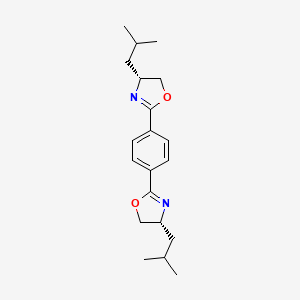
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
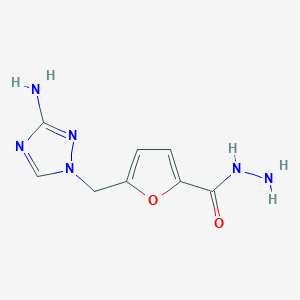
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
